molecular formula C14H12O6S B14249273 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid CAS No. 184426-52-6

5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid

Cat. No.: B14249273
CAS No.: 184426-52-6
M. Wt: 308.31 g/mol
InChI Key: QDYOBOGFOYPHQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid typically involves the sulfonation of benzophenone derivatives. One common method is the sulfonation of 2-hydroxy-4-methoxybenzophenone using sulfuric acid . The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by absorbing UV radiation and converting it into less harmful energy, such as heat. This process prevents the UV rays from penetrating the skin and causing damage. The molecular targets include the aromatic rings and the sulfonic acid group, which are responsible for the absorption of UV light .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.

    Benzophenone-4 (Sulisobenzone): Similar in structure and function to 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid.

    Benzophenone-5 (Sulisobenzone Sodium): The sodium salt form of sulisobenzone.

Uniqueness

This compound is unique due to its high solubility in water and its ability to absorb a broad spectrum of UV radiation. This makes it particularly effective in sunscreen formulations where water solubility and broad-spectrum protection are desired .

Properties

CAS No.

184426-52-6

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

IUPAC Name

5-benzoyl-3-hydroxy-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C14H12O6S/c1-20-14-11(15)7-10(8-12(14)21(17,18)19)13(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

QDYOBOGFOYPHQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)O)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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